molecular formula C13H21NO4 B2946017 3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid CAS No. 2155855-70-0

3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid

Cat. No.: B2946017
CAS No.: 2155855-70-0
M. Wt: 255.314
InChI Key: DFEAEILULKWLCN-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)-3-azabicyclo[510]octane-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Mechanism of Action

The compound also contains a carboxylic acid group, which is often involved in hydrogen bonding, increasing the compound’s solubility in water and allowing it to act as an acid (proton donor). The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, often used for the protection of amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid is unique due to its specific bicyclic structure and the presence of the tert-butoxycarbonyl group.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[5.1.0]octane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-13(10(15)16)7-9(13)8-14/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEAEILULKWLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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